
N-(3-chlorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O2 and its molecular weight is 410.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Potential and Molecular Interactions
N-(3-chlorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide, due to its complex structure, is a candidate for pharmacological research with potential applications in cancer treatment and as an antimicrobial agent. Its analogs have shown promising results in inhibiting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, which are critical pathways in cancer cell survival and proliferation. The introduction of various 6,5-heterocycles has been explored to improve metabolic stability, suggesting its utility in designing more effective therapeutic agents (Stec et al., 2011).
Anti-inflammatory and Antioxidant Properties
Derivatives of this compound have been synthesized and tested for anti-inflammatory activity, with some showing significant effects. This indicates potential applications in developing treatments for inflammatory diseases. The chemical structures of these derivatives were confirmed through various spectroscopic methods, establishing a foundation for further exploration in medicinal chemistry (Sunder & Maleraju, 2013).
Potential in Photovoltaic Efficiency and Ligand-Protein Interactions
The molecule and its analogs have been studied for their electronic properties and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This unusual application highlights the compound's versatility, extending its potential utility beyond pharmacology into materials science and renewable energy research. Molecular docking studies have also indicated that these compounds could interact effectively with biological targets, such as cyclooxygenase 1 (COX1), which plays a role in various physiological and pathological processes (Mary et al., 2020).
Antimicrobial and Anticancer Activities
Several derivatives have demonstrated antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections. The structural modification to incorporate fluorine atoms has been a strategy to enhance these properties. Furthermore, some compounds exhibit anticancer activities at low concentrations, indicating their potential in cancer therapy research (Parikh & Joshi, 2014).
作用機序
Indole Derivatives
The pyrrole ring in the compound is a component of indole, a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it’s possible that “N-(3-chlorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide” might interact with multiple targets and exhibit diverse biological effects.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-4-1-3-14(11-16)12-24-19(28)13-27-10-2-5-18(27)21-25-20(26-29-21)15-6-8-17(23)9-7-15/h1-11H,12-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOSOUHBWKIQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

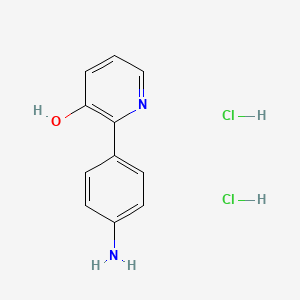
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-pyridin-3-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2577132.png)
![(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2577134.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2577136.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2577138.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide](/img/structure/B2577139.png)
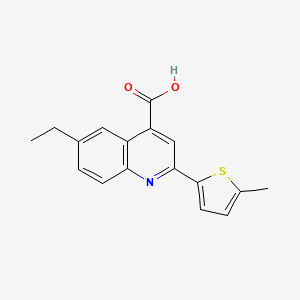
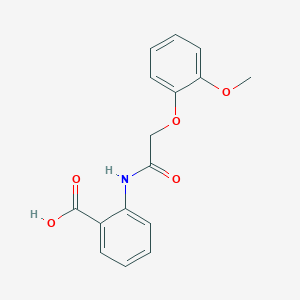

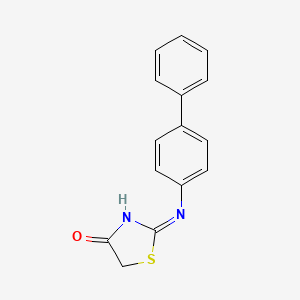
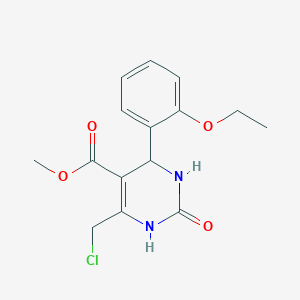
![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)
![6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2577152.png)